4-Amino-3-nitrobenzylamine hydrochloride

Description

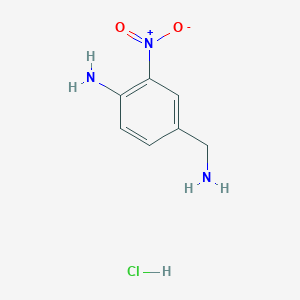

4-Amino-3-nitrobenzylamine hydrochloride (CAS: 865980-54-7) is a substituted benzylamine derivative featuring an amino (-NH₂) group at the 4-position and a nitro (-NO₂) group at the 3-position on the benzene ring, with the benzylamine (-CH₂NH₂) backbone forming the primary structure. The hydrochloride salt enhances its stability and solubility in polar solvents. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules and active pharmaceutical ingredients (APIs) .

Molecular Formula: C₇H₉ClN₃O₂ (inferred from structural analysis).

Molecular Weight: ~202.45 g/mol.

Properties

IUPAC Name |

4-(aminomethyl)-2-nitroaniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2.ClH/c8-4-5-1-2-6(9)7(3-5)10(11)12;/h1-3H,4,8-9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGYYNCJVBVNRKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN)[N+](=O)[O-])N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-nitrobenzylamine hydrochloride typically involves the nitration of aniline derivatives followed by the introduction of an aminomethyl group. One common method involves the nitration of 2-nitroaniline, followed by a Mannich reaction to introduce the aminomethyl group. The reaction conditions often include the use of formaldehyde and a secondary amine under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The final product is often purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-nitrobenzylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are frequently used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, sulfonic acids, and nitrating agents.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of diamines.

Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

4-Amino-3-nitrobenzylamine hydrochloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: Investigated for its potential as a biochemical probe due to its functional groups.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Amino-3-nitrobenzylamine hydrochloride involves its interaction with various molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological molecules. These interactions can affect enzyme activity, protein function, and cellular signaling pathways .

Comparison with Similar Compounds

Key Structural and Functional Differences

The table below compares 4-amino-3-nitrobenzylamine hydrochloride with structurally related compounds:

Research Findings and Functional Insights

Reactivity and Solubility: The amino group in this compound enhances nucleophilicity, enabling reactions with electrophiles like carbonyl compounds. However, the electron-withdrawing nitro group at the 3-position reduces basicity compared to unsubstituted benzylamine derivatives . The hydrochloride salt form improves aqueous solubility (critical for drug formulation) compared to neutral analogs like 4-nitrobenzylamine, which has a solubility of 1.2 g/L in water at 25°C .

Stability: Nitro groups generally confer thermal stability but may render compounds sensitive to light. For example, 4-nitrobenzylamine hydrochloride degrades under UV exposure, forming nitroso byproducts . In contrast, the amino group in this compound may increase susceptibility to oxidation, necessitating storage under inert conditions .

Applications: Pharmaceuticals: this compound is a precursor in synthesizing kinase inhibitors and antipsychotics, leveraging its dual functional groups for selective binding . Agrochemicals: Derivatives like 4-chloro-2-nitrobenzylamine hydrochloride are used in herbicide development due to their halogen-enhanced lipophilicity . API Synthesis: 4-(Methylamino)-3-nitrobenzoyl chloride is employed in amide bond formation for cardiovascular drugs, highlighting the versatility of nitro-aromatic intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.